Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based compound characterized by a tetrahydrobenzothiophene core substituted with a methyl group at position 6, a cyanoacetylated amino group at position 2, and a propyl ester at position 2.
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-[(2-cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-8-21-16(20)14-11-5-4-10(2)9-12(11)22-15(14)18-13(19)6-7-17/h10H,3-6,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNDDSASGTUTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of tetrahydrobenzothiophene derivatives. This compound has garnered attention due to its potential biological activities, including analgesic and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the benzothiophene core.
- Introduction of the cyanoacetyl group via a nucleophilic substitution reaction.
- Propyl esterification to yield the final product.
Analgesic Activity
Research indicates that derivatives of tetrahydrobenzothiophene compounds exhibit significant analgesic effects. In a study evaluating new derivatives using the "hot plate" method on mice, it was found that certain compounds demonstrated analgesic activity superior to that of standard analgesics like metamizole .
Antimicrobial Properties
Several studies have reported antimicrobial activity associated with benzothiophene derivatives. For instance, derivatives containing the tetrahydrobenzothiophene structure have been shown to exhibit moderate to significant activity against various bacterial strains . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Some studies have highlighted that compounds in this class may inhibit specific transporters related to phosphate metabolism, which could have implications for treating conditions like hyperphosphatemia .
Case Study 1: Analgesic Evaluation
In a controlled study involving outbred white mice, various derivatives were tested for their analgesic properties. The results indicated that the tested compounds significantly reduced pain response compared to untreated controls. The study concluded that modifications in the benzothiophene structure enhance analgesic efficacy .
Case Study 2: Antimicrobial Testing
A series of tests evaluated the antimicrobial efficacy of several tetrahydrobenzothiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that some derivatives had Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Data Table: Biological Activities of Selected Derivatives
| Compound Name | Activity Type | Test Organism | Result |
|---|---|---|---|
| Compound A | Analgesic | Mice (Hot Plate Test) | Significant |
| Compound B | Antimicrobial | E. coli | MIC = 32 µg/mL |
| Compound C | Enzyme Inhibitor | NPT-IIb | Inhibition noted |
Scientific Research Applications
Therapeutic Potential
Research indicates that compounds similar to Propyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit significant biological activities, including:
- Antitumor Activity : Studies have demonstrated that related benzothiophene derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. This suggests potential applications in oncology as chemotherapeutic agents .
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating their potential use in developing new antibiotics .
NPT-IIb Inhibition
The compound has been identified as an inhibitor of the intestinal phosphate transporter (NPT-IIb). This property is particularly relevant for:
- Management of Hyperphosphatemia : By inhibiting this transporter, the compound may help manage phosphate levels in patients with chronic kidney disease or those on dialysis .
Table 1: Summary of Biological Activities
Neuroprotective Effects
Emerging studies suggest that benzothiophene derivatives may possess neuroprotective properties:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of substituted 4,5,6,7-tetrahydro-1-benzothiophene derivatives. Below is a comparative analysis with structurally and functionally related analogs:
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 139950-90-6)
- Structural Differences: Ester Group: Ethyl ester (vs. propyl ester in the target compound). Substituent at Position 6: 1,1-Dimethylpropyl (bulky branched alkyl) instead of a methyl group. Amino Group: Unmodified amino group (vs. cyanoacetylated amino).
- The bulky 1,1-dimethylpropyl group could enhance steric hindrance, affecting binding to biological targets. The absence of a cyanoacetyl group reduces electron-withdrawing effects, possibly altering reactivity or stability .
2-[(3-Chloropropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 353478-52-1)
- Structural Differences: Position 3: Carboxamide (vs. propyl ester). Substituent at Position 6: Ethyl group (vs. methyl). Acyl Group: 3-Chloropropanoyl (vs. cyanoacetyl).
- The 3-chloropropanoyl moiety introduces a halogen atom, which may improve metabolic stability or modulate electronic properties. The ethyl group at position 6 may reduce steric strain compared to bulkier substituents .
Rotigotine (CAS 99755-59-6)
- Structural Differences: Core Structure: Tetrahydro-1-naphthalenol (vs. tetrahydrobenzothiophene). Functional Groups: Propyl-amine-thienyl substituents (vs. cyanoacetyl-amino-propyl ester).
- The absence of a benzothiophene core in rotigotine underscores the importance of heterocycle choice in bioactivity .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation of substituted thiophene precursors with cyanoacetylating agents, as seen in analogous protocols for related benzothiophenes .
- Crystallography and Structural Analysis : Tools like SHELXL and WinGX are critical for resolving the stereochemistry of such complex heterocycles .
- Hydrogen-Bonding Patterns: The cyanoacetyl group may participate in hydrogen-bonding networks, influencing crystal packing or target interactions, as theorized in Etter’s graph-set analysis .
Q & A
Q. How is the compound’s stability under varying pH, temperature, and light conditions systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
